Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate
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Overview
Description
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate typically involves the cycloaddition reactions of azomethine ylides generated in situ. One common method includes the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline with ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . The reaction conditions often require refluxing in ethanol and the use of hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutic agents.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic cyclopropane structure and have similar biological activities.
Dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline-1’,2’‘-thiazolo[3,2-a]pyrimidine]-2’,6’'-dicarboxylate: Another spirocyclic compound with applications in medicinal chemistry.
Uniqueness
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate is unique due to its specific combination of a cyclopropane ring and an isoquinoline moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-13(16)10-3-4-12-11(7-10)8-15-9-14(12)5-6-14/h3-4,7,15H,2,5-6,8-9H2,1H3 |
InChI Key |
PDBGNGGAWOETJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3(CC3)CNC2 |
Origin of Product |
United States |
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